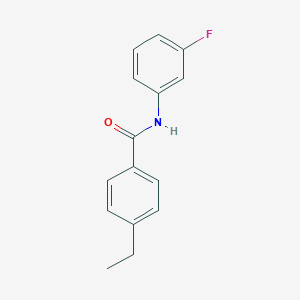

4-ethyl-N-(3-fluorophenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14FNO |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

4-ethyl-N-(3-fluorophenyl)benzamide |

InChI |

InChI=1S/C15H14FNO/c1-2-11-6-8-12(9-7-11)15(18)17-14-5-3-4-13(16)10-14/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

IWGCEDMWBBKMOR-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Significance of the Benzamide Scaffold in Medicinal Chemistry Research

The benzamide (B126) scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a privileged structure in drug discovery. ontosight.aiajrconline.org This core moiety is present in a wide array of approved drugs and clinical candidates, demonstrating its broad therapeutic potential. mdpi.com The significance of the benzamide scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors. ontosight.ai

The versatility of the benzamide structure allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. ontosight.ai Researchers have successfully developed benzamide derivatives with a diverse range of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antipsychotic agents. ajrconline.orgacs.org This proven track record solidifies the benzamide scaffold as a valuable starting point for the design and development of new therapeutic agents.

Overview of Research Approaches for Novel Benzamide Compounds

The quest for novel benzamide (B126) compounds with enhanced efficacy and selectivity involves a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation.

Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives is often achieved through the condensation reaction between a substituted benzoic acid or its activated form (like an acyl chloride) and an appropriate amine. ontosight.ai For instance, the synthesis of N-phenylbenzamide derivatives typically involves the reaction of a substituted benzoyl chloride with a substituted aniline (B41778). bath.ac.uk Microwave-assisted synthesis has also been employed to accelerate these reactions. ajrconline.org Purification of the final products is commonly performed using techniques such as column chromatography and recrystallization. nih.gov

Characterization Techniques

The structural confirmation of newly synthesized benzamide compounds is a critical step. A combination of spectroscopic methods is routinely used for this purpose. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. nih.gov

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the amide C=O and N-H bonds. nih.gov

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and confirm its elemental composition. nih.gov

Biological Evaluation

The biological activity of novel benzamide compounds is assessed through a variety of in vitro and in vivo assays. The specific assays depend on the therapeutic target of interest. For example, anticancer activity can be evaluated using cytotoxicity assays against various cancer cell lines, while anti-inflammatory potential can be determined by measuring the inhibition of inflammatory mediators. ajrconline.orgresearchgate.net

Computational Chemistry and Cheminformatics Studies of 4 Ethyl N 3 Fluorophenyl Benzamide and Congeners

Density Functional Theory (DFT) Calculations and Derived Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzamide (B126) derivatives, DFT calculations are instrumental in determining optimized molecular geometries and a variety of electronic properties that govern their chemical behavior. researchgate.netresearchgate.netneliti.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and more polarizable. researchgate.net For benzamide and its congeners, this gap can be calculated to predict their relative stability and potential for charge transfer within the molecule. irjweb.com For instance, DFT calculations on a benzamide derivative revealed a HOMO-LUMO energy gap of 5.611 eV, indicating significant stability. researchgate.net

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps in Benzamide Congeners

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Benzamide | DFT | - | - | 5.611 | researchgate.net |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide (S1 config.) | B3LYP/6-311G(d,p) | - | - | 3.182 | nih.gov |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide (S2 config.) | B3LYP/6-311G(d,p) | - | - | 3.231 | nih.gov |

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | B3LYP/6–311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites.

Regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. In benzamide derivatives, these regions are commonly found around electronegative atoms like the carbonyl oxygen. researchgate.net Regions of positive electrostatic potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.net Areas that are neutral are often colored green. By analyzing the MEP map of 4-ethyl-N-(3-fluorophenyl)benzamide, one can predict the sites most likely to engage in hydrogen bonding and other electrostatic interactions, which is crucial for understanding its binding to biological targets. walisongo.ac.iducsb.edu

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved by rotation around single bonds. Computational methods are used to calculate the energy of different conformers to identify the most stable, low-energy structures. nih.gov

For N-aryl amides, key conformational features include the dihedral angles between the phenyl rings and the central amide plane. iucr.orgresearchgate.net Studies on substituted benzamides have shown that both planar and non-planar conformations can be stable, with the preference often influenced by steric hindrance and intramolecular interactions like hydrogen bonding. nih.govnsf.gov Identifying the lowest energy conformation is essential for molecular docking studies, as it is often assumed that the molecule adopts this stable shape when binding to a receptor. iucr.org

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com It is widely used in drug discovery to predict the binding affinity and interaction modes of potential drug candidates.

Docking simulations place a ligand, such as a benzamide derivative, into the binding site of a target protein and calculate a score that estimates the binding affinity. mdpi.com This score, often expressed in units like kcal/mol, represents the free energy of binding; a more negative score typically indicates a stronger and more favorable interaction. uomustansiriyah.edu.iq

Studies on various benzamide congeners have used docking to predict their potential as inhibitors for a range of biological targets, including enzymes like acetylcholinesterase (AChE), β-secretase (BACE1), and histone deacetylases (HDACs). mdpi.comresearchgate.netnih.gov These computational predictions help to prioritize which compounds should be synthesized and tested in laboratory experiments. researchgate.net

Table 2: Predicted Binding Affinities of Benzamide Congeners with Biological Targets

| Benzamide Derivative | Biological Target | Docking Score / Binding Affinity | Source |

|---|---|---|---|

| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide | Histone Deacetylase 2 (HDAC2) | 83.7 kcal/mol | researchgate.net |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | IC50 = 0.056 µM (Experimental) | mdpi.com |

| Benzamide Derivative (Compound 15b) | Glucokinase | SP Score: -11.17 kcal/mol | nih.gov |

| Etoposide (Reference) | Topoisomerase IIα | -114.71 kcal/mol | researchgate.net |

| Benzothiazole-p-amino benzoic acid-hydroxamate | Histone Deacetylase 8 (HDAC8) | -10.093 kcal/mol | uomustansiriyah.edu.iq |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the protein's binding site. researchgate.net These interactions are critical for stabilizing the ligand-receptor complex and are often the basis of a compound's biological activity.

Common interactions identified in docking studies of benzamide derivatives include:

Hydrogen Bonds: The amide group (-C(=O)NH-) in the benzamide scaffold is an excellent hydrogen bond donor and acceptor. Docking simulations frequently show hydrogen bonds forming between the amide's carbonyl oxygen or N-H group and polar amino acid residues like Cysteine, Histidine, and Glycine. researchgate.net

Hydrophobic Interactions: The phenyl rings and the ethyl group of this compound can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with the side chains of aromatic amino acids such as Tyrosine (TYR). nih.gov

For example, docking studies of a potent benzamide derivative against glucokinase revealed hydrogen bonding with ARG63 and THR65, and π-π stacking with TYR214, highlighting the key residues for its activity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into the dynamic nature of a ligand like this compound and its congeners when interacting with a biological target. acs.orgnih.gov These simulations model the movement of atoms and molecules over time, offering a dynamic picture of the binding process and the stability of the resulting protein-ligand complex. nih.gov

Research on various benzamide derivatives demonstrates the utility of MD simulations in assessing the stability of their binding poses. tandfonline.comnih.gov A key metric in these simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated ligand-protein complex and a reference structure over time. nih.govresearchgate.net A stable RMSD value over the course of a simulation, typically in the nanosecond range, suggests that the ligand has found a stable binding mode within the protein's active site and that the complex is not undergoing significant conformational changes. tandfonline.commdpi.com For example, in studies of N-aryl benzamide analogs, stable RMSD plots during simulations indicated a well-balanced and stable behavior of the ligand in the binding pocket. tandfonline.comresearchgate.net

Another important parameter derived from MD simulations is the Root Mean Square Fluctuation (RMSF), which quantifies the fluctuation of individual amino acid residues in the protein. This helps to identify which parts of the protein are flexible and which are rigid upon ligand binding. Analysis of RMSF can reveal how the binding of a benzamide derivative might stabilize or induce flexibility in specific regions of the target protein, which can be crucial for its biological function.

Furthermore, MD simulations are instrumental in calculating the binding free energy of a ligand-protein complex, often using methods like Molecular Mechanics Poison-Boltzmann Surface Area (MMPBSA). peerj.com This calculation provides a quantitative estimate of the binding affinity between the ligand and the protein. peerj.com Studies on N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors have utilized MMPBSA to determine the binding free energy, helping to rationalize the potency of different compounds in a series. peerj.comresearchgate.net By decomposing this energy, researchers can identify the key amino acid residues that contribute most significantly to the binding, providing a theoretical basis for the rational design of more potent inhibitors. peerj.comtandfonline.com

Table 1: Key Parameters from Molecular Dynamics (MD) Simulations for Assessing Ligand-Protein Complex Stability

| Parameter | Description | Significance for Stability Assessment |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein or ligand from a reference structure over time. | A low and stable RMSD value indicates that the ligand maintains a consistent binding pose within the target's active site, suggesting a stable complex. tandfonline.commdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights flexible and rigid regions of the protein upon ligand binding. Lower fluctuations in the binding site can indicate stabilization by the ligand. |

| Binding Free Energy (e.g., MMPBSA) | An estimation of the total energy change upon ligand binding to a protein in a solvent. | A more negative value typically corresponds to a higher binding affinity and a more stable complex. It helps in ranking potential drug candidates. peerj.com |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation time. | The consistent presence of key hydrogen bonds throughout the simulation confirms their importance for maintaining the stability of the complex. |

In Silico Screening and Virtual Library Design for Identification of Novel Benzamide Scaffolds

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical structures and identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach is particularly valuable for exploring novel chemical space and identifying new scaffolds, such as those based on the benzamide core structure. The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. nih.govresearchgate.net

The process often begins with the design of a virtual library, which is a large collection of digital molecules. drugdesign.org These libraries can be constructed based on a known active scaffold, such as a benzamide, by systematically modifying its structure with various substituents. nih.govnih.gov The goal is to generate a diverse set of compounds that cover a wide range of chemical properties. drugdesign.org For instance, a library could be designed around the this compound core by varying the groups at the ethyl and fluoro positions or by replacing the phenyl rings with other aromatic or heterocyclic systems.

Once a virtual library is established, screening can be performed using several methods. One common approach is structure-based virtual screening, which relies on the three-dimensional structure of the target protein. researchgate.net Molecular docking is a key technique in this approach, where each compound in the library is computationally placed into the binding site of the target protein to predict its binding orientation and affinity. mdpi.com Compounds with high predicted docking scores are selected as "hits" for further investigation. tandfonline.com

Another method is ligand-based virtual screening, which is used when the 3D structure of the target is unknown. This approach uses the chemical structure of known active compounds to identify others with similar properties. nih.gov Pharmacophore modeling is a common ligand-based technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity is defined. tandfonline.com This pharmacophore model is then used as a filter to search virtual libraries for molecules that match these features. mdpi.com Successful virtual screening campaigns have been used to identify novel benzamide derivatives as inhibitors for various protein targets, such as Rho-associated kinase-1 (ROCK1). tandfonline.com

Table 2: A Generalized Workflow for Virtual Screening and Library Design

| Step | Description | Key Objective |

| 1. Target Selection & Preparation | A biologically relevant protein target is chosen. Its 3D structure (from X-ray crystallography or homology modeling) is prepared for docking. | To define the binding site and prepare the receptor for computational analysis. |

| 2. Virtual Library Design/Acquisition | A large database of chemical compounds is assembled. This can be a commercial library or a custom-designed library based on a specific scaffold like benzamide. drugdesign.org | To create a diverse chemical space to search for potential hits. |

| 3. Screening (Docking or Pharmacophore) | Compounds from the library are computationally evaluated. In structure-based screening, they are docked into the target's active site. tandfonline.com In ligand-based screening, they are matched against a pharmacophore model. | To rapidly filter the large library down to a manageable number of promising candidates based on predicted binding affinity or feature matching. |

| 4. Hit Selection and Filtering | The top-scoring compounds are selected. They are often filtered further based on physicochemical properties (e.g., drug-likeness) to remove undesirable candidates. | To prioritize the most promising candidates for further experimental testing and reduce false positives. |

| 5. Experimental Validation | The selected virtual hits are synthesized or purchased and tested in biological assays to confirm their activity. | To validate the computational predictions and identify genuine lead compounds. |

Predictive Modeling for Pharmacokinetic Parameters Relevant to Research

In modern drug discovery, it is crucial to assess the pharmacokinetic properties of a compound early in the research process. nih.gov Pharmacokinetics involves the study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov Computational, or in silico, models are widely used to predict these ADME properties for virtual compounds like this compound and its congeners, allowing researchers to prioritize candidates with favorable drug-like characteristics and flag those with potential liabilities before committing to costly synthesis and testing. mdpi.comjonuns.com

These predictive models are typically built using quantitative structure-activity relationship (QSAR) or machine learning techniques, which correlate the structural features of molecules with their observed pharmacokinetic behavior. mdpi.com A variety of ADME-related parameters can be predicted. For example, lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical predictor of absorption and distribution. mdpi.com The number of hydrogen bond donors and acceptors, molecular weight, and the number of rotatable bonds are also key descriptors used in models like Lipinski's "Rule of Five" to estimate oral bioavailability. nih.gov

Computational tools can also predict more complex endpoints. Models can estimate a compound's potential to be absorbed through the gastrointestinal tract or to penetrate the blood-brain barrier (BBB). nih.gov For metabolism, predictions can be made about which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Toxicity prediction is another critical component, with models available to flag potential issues such as hepatotoxicity or mutagenicity. jonuns.comnih.gov Studies on various N-aryl benzamide and related heterocyclic structures have successfully used in silico tools to predict their ADME and toxicity profiles, guiding the selection of compounds with a higher probability of success in later developmental stages. nih.govnih.gov

Table 3: Commonly Predicted Pharmacokinetic (ADME) Parameters for Research Compounds

| Parameter | Property | Relevance in Research | Typical "Drug-like" Range |

| Molecular Weight (MW) | Size of the molecule | Influences absorption and diffusion across membranes. | < 500 Da |

| log P | Lipophilicity (Octanol-Water Partition Coefficient) | Affects solubility, absorption, distribution, and metabolism. mdpi.com | < 5 |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds | Influences solubility and membrane permeability. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms | Influences solubility and membrane permeability. | ≤ 10 |

| Number of Rotatable Bonds (nRotb) | Molecular flexibility | High numbers can be associated with poor oral bioavailability. | ≤ 10 |

| Blood-Brain Barrier (BBB) Permeation | Distribution | Predicts whether a compound is likely to enter the central nervous system. | Yes/No Prediction |

| Gastrointestinal (GI) Absorption | Absorption | Predicts the extent to which a compound is absorbed after oral administration. | High/Low Prediction |

| CYP Inhibition | Metabolism | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. | Inhibitor/Non-inhibitor |

Pharmacological Investigations of Benzamide Derivatives: Mechanistic Insights and Target Identification

Enzyme Inhibition Studies by Benzamide (B126) Compounds

Research on Histone Deacetylase (HDAC) Inhibition

No studies were found that investigated the effect of 4-ethyl-N-(3-fluorophenyl)benzamide on Histone Deacetylase (HDAC) enzymes.

There is no available data on the isoform selectivity profile of this compound against HDACs.

The mechanism of action of this compound in the context of HDAC inhibition and epigenetic modulation has not been studied.

Modulation of Pro-Inflammatory Enzymes, including Cyclooxygenase (COX) and Lipoxygenase (LOX)

No research has been published detailing the modulation of Cyclooxygenase (COX) or Lipoxygenase (LOX) by this compound.

Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE1) Inhibitory Potencies

The inhibitory potential of this compound against Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE1) has not been evaluated in any known studies.

Investigations into Other Enzyme Targets and Their Modulation

No other enzyme targets have been investigated in relation to the activity of this compound.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the pharmacological and biological activities of the compound This compound corresponding to the detailed outline provided in your request.

The search for research data on this particular molecule's interaction with Neuronal Nicotinic Acetylcholine Receptors (nAChR), Serotonin (5-HT) Receptor Systems, Dopamine (D2) Receptors, and the immune checkpoint PD-L1 did not yield any specific results. Similarly, no studies were found that investigated the induction of apoptosis or cell cycle arrest in neoplastic cells specifically by this compound.

While the broader class of benzamide derivatives has been studied for various pharmacological effects, the specific findings for other analogues cannot be attributed to this compound without direct experimental evidence. Therefore, it is not possible to generate a scientifically accurate article on this compound that adheres to the requested structure and content inclusions.

Based on a comprehensive review of scientific literature, there is currently no available research data specifically detailing the pharmacological investigations of This compound for the topics outlined in your request. Searches for this specific compound did not yield any studies on its effects on inflammatory cytokine production, its neuroprotective properties against oxidative stress and apoptosis, its antiviral mechanisms, or its interactions with molecular targets in biochemical assays.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to this compound. The provided outline requires detailed research findings that are not present in the public scientific domain for this particular compound. Any attempt to create the specified content would result in speculation and would not be based on factual, citable evidence.

Structure Activity Relationship Sar and Rational Design of 4 Ethyl N 3 Fluorophenyl Benzamide Analogues

Impact of Substituents on the Benzamide (B126) Scaffold for Modulating Biological Activitynih.govbohrium.comtandfonline.comresearchgate.net

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and aniline (B41778) rings. researchgate.net These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

Role of Fluorine Atom Position and Electronic Effects on Target Engagement and Bioactivityacs.org

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov Its small size means it rarely causes significant steric hindrance. benthamscience.com The position of the fluorine atom on the phenyl ring of a benzamide can significantly impact its biological activity.

Influence of Alkyl (e.g., Ethyl) and Aryl Substitutions on Pharmacological Profilesbohrium.comnih.gov

Substitutions on the benzamide scaffold, whether with alkyl or aryl groups, can lead to a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. researchgate.net The ethyl group at the 4-position of the benzoyl ring in 4-ethyl-N-(3-fluorophenyl)benzamide is a key feature influencing its pharmacological profile.

Alkyl substitutions, such as the ethyl group, can impact the molecule's lipophilicity and steric bulk. These properties are critical for how the compound interacts with the hydrophobic pockets of target proteins. The size and shape of the alkyl group can determine the goodness of fit within a binding site, thereby affecting potency and selectivity. For instance, in a series of 4-(aminomethyl)benzamides, modifications to the substituents in the amide portion were explored to enhance selectivity and potency. nih.gov

Aryl substitutions introduce different electronic and conformational properties compared to alkyl groups. The presence of aromatic rings can lead to π-π stacking interactions with aromatic residues in the binding site of a target protein, which can significantly contribute to binding affinity. Structure-activity relationship (SAR) studies on various benzamide analogues have demonstrated that both aliphatic and aromatic substitutions are critical in defining the pharmacological outcome. researchgate.net For example, in a study of benzamide analogues as FtsZ inhibitors, a pharmacophore model included both hydrophobic and aromatic ring features as being important for activity. bohrium.com

Pharmacophore Modeling and Ligand-Based Drug Design Approachesnih.gov

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify the essential structural features required for a molecule's biological activity. nih.gov These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown.

A pharmacophore model for benzamide analogues typically defines the spatial arrangement of key chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. bohrium.comnih.gov For instance, a five-featured pharmacophore model for a series of three-substituted benzamide derivatives included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. bohrium.com Such models can be used to screen large chemical databases to identify new compounds with the desired biological activity. jst.go.jp

Ligand-based drug design utilizes the known structure-activity relationships of a set of active compounds to guide the design of new, more potent analogues. ajchem-a.comajchem-a.com This approach was used to develop novel benzamide derivatives as HBV capsid assembly modulators, where a pharmacophore model was generated from active compounds and used for virtual screening. jst.go.jp By understanding the key interactions of existing benzamide ligands, medicinal chemists can rationally design new molecules with improved properties.

Optimization Strategies for Enhanced Selectivity and Potency of Benzamide Compoundsnih.govacs.orgmdpi.com

The optimization of lead compounds is a critical step in the drug discovery process, aiming to improve their potency, selectivity, and pharmacokinetic properties. For benzamide derivatives, several strategies have been successfully employed.

One key strategy is the systematic modification of substituents on the benzamide scaffold. nih.gov This can involve altering the size, shape, and electronic properties of the substituents to fine-tune the molecule's interaction with its target. For example, in the optimization of 5-methoxybenzothiophene-2-carboxamides as Clk1/4 inhibitors, various new moieties were tested as extensions to the amide function. The introduction of a 3,5-difluoro benzyl (B1604629) extension led to a compound with improved selectivity for Clk1 over Clk2. mdpi.com

Another important optimization parameter is lipophilic efficiency (LipE), which relates the potency of a compound to its lipophilicity. researchgate.net By improving LipE, it is often possible to enhance a compound's pharmaceutical properties and reduce off-target interactions. This was a key strategy in the optimization of antileishmanial 2,4,5-trisubstituted benzamides, where the goal was to improve aqueous solubility without compromising potency. acs.org

Furthermore, maintaining or switching the connectivity of different parts of the molecule can significantly impact activity. In the optimization of a novel antimalarial benzamide scaffold, it was found that the amide linkage was preferred for antiplasmodial activity, and changing a bicyclic amine moiety from a 6,5 system to a substituted 6,6 system greatly improved the potency. nih.gov

Design and Synthesis of Novel Benzamide Derivatives with Tuned Biological Profilesnih.govbohrium.comtandfonline.comnih.govajchem-a.commdpi.comnih.govnih.gov

The design and synthesis of novel benzamide derivatives with tailored biological activities is an active area of research. nih.govnih.gov By applying the principles of structure-activity relationships and rational drug design, scientists can create new molecules with specific therapeutic applications.

The synthesis of benzamide derivatives often involves the coupling of a substituted benzoic acid with a substituted aniline. For instance, a series of novel benzamide derivatives were synthesized as HDAC inhibitors, with the most potent compound showing a favorable pharmacokinetic profile. nih.gov Similarly, new 3,5-disubstituted benzamide analogues were designed and synthesized as allosteric glucokinase activators for potential use in diabetes. nih.gov

The introduction of fluorine atoms is a common strategy in the design of novel benzamides to improve their biological properties. nih.gov The synthesis of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides yielded compounds with potential antioxidant and anticancer activities. d-nb.info The strategic placement of substituents is also crucial. For example, the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives led to the discovery of novel FGFR1 inhibitors. semanticscholar.org

Preclinical Efficacy Studies and in Vitro/in Vivo Research Models for Benzamide Derivatives

In Vivo Studies Utilizing Non-Human Animal Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the in vivo antitumor efficacy of drug candidates foxchase.org.

The benzamide (B126) derivative FNA was evaluated in a HepG2 nude mice xenograft model. The study revealed that FNA could inhibit tumor growth with a tumor growth inhibition (TGI) of 48.89% nih.gov. This demonstrates the potential of this compound to suppress tumor progression in a living system.

Another study utilized a mouse xenograft model to evaluate the antitumor activity of SN-38, the active metabolite of irinotecan, incorporated into polymeric microparticles in combination with temozolomide (B1682018) for treating temozolomide-resistant human glioblastoma mdpi.comnih.gov. The combination therapy showed significant reduction in tumor burden in both TMZ-sensitive and TMZ-resistant xenograft models mdpi.com.

While the primary focus of the provided information is on anticancer properties, some benzamide derivatives have also been investigated for their antiviral activity. For instance, certain benzamide derivatives have been shown to modulate the assembly of the Hepatitis B Virus (HBV) capsid science.gov. Although the specific in vivo model of duck hepatitis B virus-infected ducks was not detailed in the provided search results, this model is a standard for evaluating anti-HBV compounds.

Another benzamide derivative, AH0109, was identified to have potent anti-HIV-1 activity. Mechanistic analysis revealed that it inhibits both HIV-1 reverse transcription and viral cDNA nuclear import nih.govnih.gov.

An article solely focused on the chemical compound “4-ethyl-N-(3-fluorophenyl)benzamide” cannot be generated at this time. Extensive searches have yielded no specific preclinical data on the neuroprotective, antibacterial, or anti-inflammatory efficacy of this particular compound. Furthermore, no research on its use in drug combination therapies has been found.

The available scientific literature details preclinical studies and research models for various other benzamide derivatives, highlighting the broad therapeutic potential of this class of compounds. However, in adherence to the strict instruction to focus exclusively on "this compound," and to avoid presenting information that is not specific to this molecule, the requested article cannot be constructed.

Further research and publication of data specifically pertaining to “this compound” are required before a comprehensive and scientifically accurate article on its preclinical efficacy and therapeutic potential can be written.

Future Research Directions and Translational Potential of 4 Ethyl N 3 Fluorophenyl Benzamide Research

Exploration of Novel Biological Targets and Therapeutic Areas for Benzamide (B126) Compounds

The benzamide chemical structure is a well-established pharmacophore present in numerous approved drugs. However, ongoing research continues to identify novel biological targets and therapeutic applications for this class of compounds. Future exploration is focused on moving beyond traditional applications to address unmet medical needs.

Researchers are actively investigating benzamide derivatives as inhibitors for a variety of enzymes implicated in disease. For instance, novel benzenesulfonamides carrying a benzamide moiety have shown potent inhibitory activity against human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes, with Ki values in the nanomolar range. nih.gov This suggests potential applications in treating conditions like glaucoma and neurodegenerative diseases such as Alzheimer's disease. nih.gov Similarly, certain benzamide derivatives have been identified as potent and selective inhibitors of SIRT2, a protein involved in neurodegenerative processes, highlighting their potential as neuroprotective agents. nih.gov

Another promising area is the targeting of the sigma-1 receptor (S1R), a unique molecular chaperone involved in neuroprotection and neuroinflammation. mdpi.comnih.govresearchgate.net Newly designed benzamide-based S1R agonists have demonstrated high affinity and selectivity, with favorable safety profiles, positioning them as promising candidates for treating central nervous system (CNS) disorders like multiple sclerosis and brain ischemia. mdpi.comnih.govresearchgate.net Furthermore, the discovery of benzoylselenoureas as dual-action inhibitors targeting both fungal growth and urease activity in Cryptococcus neoformans opens up new avenues for developing antifungal therapies. acs.orgacs.org

| Benzamide Derivative Class | Biological Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Benzenesulfonamide-Benzamides | Carbonic Anhydrase (hCA I, hCA II), Acetylcholinesterase (AChE) | Glaucoma, Alzheimer's Disease | nih.gov |

| 3-(Benzylsulfonamido)benzamides | Sirtuin 2 (SIRT2) | Neurodegenerative Diseases | nih.gov |

| Tetrahydroisoquinoline-based Benzamides | Sigma-1 Receptor (S1R) | CNS Disorders (e.g., Multiple Sclerosis, Brain Ischemia) | mdpi.comnih.gov |

| Benzoylselenoureas (BSU) | Urease in Cryptococcus neoformans | Fungal Infections (Cryptococcal Meningitis) | acs.orgacs.org |

Development of Advanced Synthetic Routes and Methodologies for Complex Benzamide Structures

The synthesis of the amide bond is a cornerstone of organic and medicinal chemistry. mdpi.com While traditional methods involving the coupling of carboxylic acids and amines are widely used, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic routes. researchgate.net Future research will likely focus on novel catalytic systems and reaction conditions to access complex and sterically hindered benzamide structures.

Modern advancements include methods like oxidative amidation, which allows for the synthesis of benzamides from more readily available precursors such as benzylamines. researchgate.net Another innovative approach is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid. nih.gov This method provides a direct route to primary benzamides, bypassing the need for pre-functionalized starting materials. nih.gov

Furthermore, peptide-catalyzed enantioselective synthesis is an emerging area for creating atropisomeric benzamides, which are chiral due to restricted rotation around a single bond. acs.org Such methodologies are crucial for developing stereospecific drugs where one enantiomer may have significantly different biological activity or safety profile than the other. The development of new palladium-catalyzed reactions, such as the Buchwald-Hartwig and Suzuki coupling reactions, has also been instrumental in synthesizing complex benzamide derivatives, including potent class I selective HDAC inhibitors. acs.orgacs.org These advanced methods enable the construction of intricate molecular architectures that were previously difficult to access. acs.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Benzamide Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govijettjournal.orgmdpi.com These computational tools are particularly well-suited for the design of benzamide derivatives due to the vast chemical space that can be generated from this versatile scaffold.

For example, generative deep learning models can design entirely new benzamide structures optimized for a specific biological target, such as a particular enzyme or receptor. mdpi.com These models can identify patterns and relationships between chemical structures and biological functions that may not be apparent to human researchers. nih.gov The integration of AI and ML into the drug discovery pipeline promises to streamline the journey from initial concept to a viable drug candidate, making the process more efficient and cost-effective. ijettjournal.org

Potential as Lead Compounds for Further Preclinical and Therapeutic Development

The benzamide scaffold is a privileged structure in medicinal chemistry, and compounds like 4-ethyl-N-(3-fluorophenyl)benzamide represent potential starting points for drug development programs. While specific preclinical data on this exact molecule are not extensively published, its structural analogues provide strong evidence for its potential as a lead compound. The process of modifying a lead compound to optimize its affinity, selectivity, and pharmacokinetic properties is a key step in drug discovery. mdpi.comnih.gov

A notable example is the development of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a fluorinated benzamide derivative that emerged from the optimization of a prior lead compound. nih.govnih.gov FNA was identified as a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC3. nih.govnih.gov In preclinical studies, FNA demonstrated significant antiproliferative activity against various cancer cell lines and inhibited tumor growth in in vivo xenograft models. nih.govnih.gov

| Parameter | FNA (Lead Compound) | SAHA (Vorinostat) | Reference |

|---|---|---|---|

| Target | Class I HDACs (selective for HDAC3) | Pan-HDAC inhibitor | nih.gov |

| HDAC3 Inhibitory Activity (IC₅₀) | 95.48 nM | Not specified as selective | nih.govnih.gov |

| Antiproliferative Activity (IC₅₀, HepG2 cells) | 1.30 µM | 17.25 µM | nih.govnih.gov |

| In Vivo Antitumor Efficacy (TGI %) | 48.89% | 48.13% | nih.govnih.gov |

The success of compounds like FNA underscores the potential of fluorinated benzamides, including this compound, to serve as valuable lead structures. Further preclinical development would involve comprehensive absorption, distribution, metabolism, and excretion (ADME) profiling and safety pharmacology studies to assess their viability as clinical candidates. nih.govmdpi.com

Research into Diverse Non-Medicinal Applications (e.g., Fluorescent Materials in Optoelectronics and Sensors)

Beyond their therapeutic potential, benzamide derivatives are gaining attention for their unique photophysical properties, which make them suitable for various non-medicinal applications. A key area of interest is their use as fluorescent materials in sensors and optoelectronic devices. nih.govresearchgate.netrsc.org

The fluorescence of certain benzamides can be sensitive to their chemical environment, such as pH and solvent polarity. nih.gov This property can be harnessed to create chemosensors for detecting specific ions or molecules. For instance, novel fluorescent dyads incorporating aminobenzamide and aminonaphthalimide units have been designed to detect metal ions through mechanisms like Förster resonance energy transfer (FRET). rsc.org The interaction with a target analyte causes a measurable change in the fluorescence signal, allowing for sensitive and selective detection. rsc.org

This "optoelectronic nose" concept involves using arrays of optical sensors to detect and differentiate a wide range of analytes based on patterns of colorimetric or fluorometric changes. researchgate.netrsc.org A thin film of 2-(acetyloxy)-N-(5-nitro-2-thiazolyl)-benzamide embedded in a sol-gel matrix has been developed as a "turn-off" fluorescent sensor for thorium, demonstrating the potential of benzamides in monitoring environmentally and industrially relevant substances. fao.org The development of such sensors is a rapidly growing field with applications in environmental monitoring, industrial process control, and chemical imaging. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.